![molecular formula C12H16ClFN2 B1422975 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine CAS No. 1247574-31-7](/img/structure/B1422975.png)
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine
Descripción general
Descripción
The compound “1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine” is an organic molecule that contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . The molecule also contains a fluorine atom and a chlorine atom attached to a phenyl ring, which could potentially affect its reactivity and interactions with biological targets.
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom. This ring is likely to be in a chair conformation. The (2-chloro-4-fluorophenyl)methyl group is attached to one of the carbon atoms of the piperidine ring .Chemical Reactions Analysis
The reactivity of this compound could be influenced by several factors, including the electron-withdrawing fluorine and chlorine atoms on the phenyl ring, and the presence of the nitrogen atom in the piperidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine and chlorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Studies
- Conformational Analysis and Crystal Structure : A study by Ribet et al. (2005) investigated the conformation of the piperidin ring in a compound similar to 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine. The research focused on the solid and solution state conformations, using techniques like NMR and X-ray crystallography. This study is crucial for understanding the physical and chemical properties of such compounds (Ribet et al., 2005).
Synthesis and Chemical Properties
- New Synthesis Methods : Research by Reese and Thompson (1988) provided new methods for synthesizing 1-arylpiperidin-4-ols, which are structurally related to the subject compound. This research is relevant for developing more efficient synthesis pathways for similar compounds (Reese & Thompson, 1988).
- Aurora Kinase Inhibitor : A 2006 study explored compounds with a similar structure for their potential as Aurora kinase inhibitors, suggesting possible applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Pharmacokinetics of Novel Inhibitors : Teffera et al. (2013) examined the pharmacokinetics of new inhibitors structurally akin to the subject compound, emphasizing the importance of understanding how such compounds behave in biological systems (Teffera et al., 2013).
Potential Therapeutic Applications
- Cytotoxic Effect of Novel Derivatives : A study by Flefel et al. (2015) investigated the cytotoxic effects of novel derivatives related to 1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine, indicating potential applications in cancer therapy (Flefel et al., 2015).
- Central Nervous System Agents : Research by Hino et al. (1988) synthesized and evaluated compounds structurally similar for potential neuroleptic activity, suggesting a role in treating neurological disorders (Hino et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2/c13-12-6-10(14)4-3-9(12)7-16-5-1-2-11(15)8-16/h3-4,6,11H,1-2,5,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNJNOBGGIJDJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



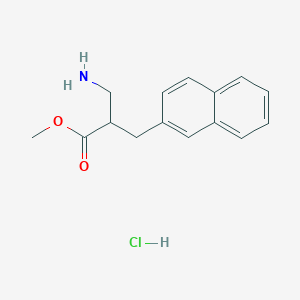

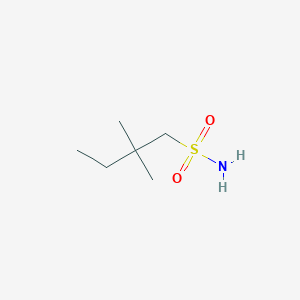
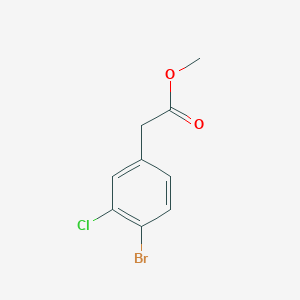

![2-chloro-N-[cyclopentyl(4-fluorophenyl)methyl]acetamide](/img/structure/B1422901.png)
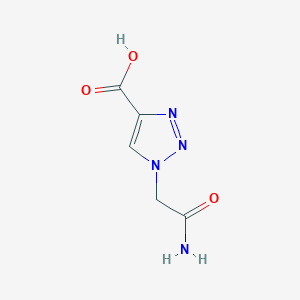
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
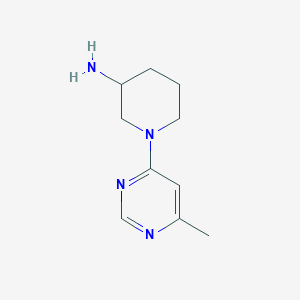
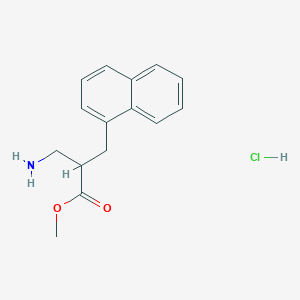
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
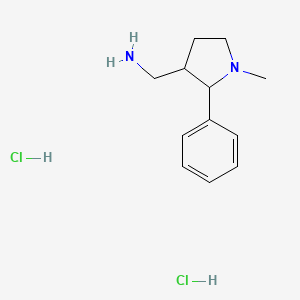
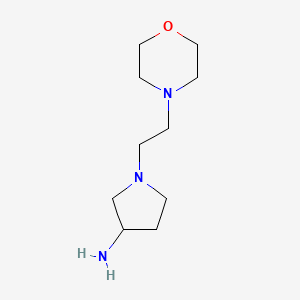
![2-chloro-N-({2-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1422915.png)